molecular formula C9H15Br B2684750 2-(Bromomethyl)spiro[3.4]octane CAS No. 2503208-10-2

2-(Bromomethyl)spiro[3.4]octane

Cat. No.: B2684750
CAS No.: 2503208-10-2
M. Wt: 203.123
InChI Key: RBRYAVFUSNFFAZ-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)spiro[3.4]octane” is a chemical compound with the molecular formula C9H15Br . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromomethyl group attached to a spiro[3.4]octane ring system. Spirocyclic structures are inherently highly 3-dimensional structures .

Scientific Research Applications

Visible-Light-Driven Dearomatization Reactions

2-(Bromomethyl)spiro[3.4]octane derivatives are utilized in visible-light-driven regioselective dearomative cyclization with alkynes. This process, under mild conditions and oxidant-free, efficiently leads to the formation of spiro[4,5]decanes, showcasing a step-economical approach towards synthesizing complex cyclic structures (Dong et al., 2020).

Dzhemilev Reaction in Synthesis

The compound is instrumental in cycloalumination reactions facilitated by Et3Al in the presence of Cp2ZrCl2, leading to 6-ethyl-6-aluminaspiro[3.4]octane. This intermediate plays a crucial role in the synthesis of spiro[3.3]heptane and various spiro[3.4]octane derivatives, highlighting its versatility in synthesizing spirocyclic structures with high yields and selectivity (D’yakonov et al., 2007).

Electrophilic and Free Radical Additions

Studies on dispiro[2.0.2.2]oct-7-ene, synthesized through the manipulation of this compound derivatives, reveal insights into electrophilic and free radical additions. These reactions provide pathways to synthesize bromodispiro[2.0.2.2]octane and other derivatives, underscoring the compound's reactivity and potential in synthetic organic chemistry (Bottini & Cabral, 1978).

Cycloaddition Reactions

The compound also finds applications in cycloaddition reactions, facilitating the synthesis of disubstituted dispiro[2.0.2.2]octanes. These reactions demonstrate the compound's ability to undergo dimerizations and cross cycloadditions, yielding structurally complex and diverse spirocyclic frameworks (Bottini & Cabral, 1978).

Triazole-Containing Spiro Dilactones Synthesis

3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones, derived from this compound, are efficiently prepared and then converted into multifunctional triazole-containing spiro dilactones through azidation and subsequent click reactions. This methodology highlights the compound's role in synthesizing multifunctional, rigid skeleton structures with potential applications in materials science and pharmaceuticals (Ghochikyan et al., 2016).

Future Directions

Spirocyclic structures have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure . Furthermore, they access relatively underexplored chemical space and novel intellectual property (IP) space .

Properties

IUPAC Name

2-(bromomethyl)spiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-7-8-5-9(6-8)3-1-2-4-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRYAVFUSNFFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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